molecular formula C30H24N4O3 B11707978 2-{(3Z)-3-[([1,1'-biphenyl]-4-ylcarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide

2-{(3Z)-3-[([1,1'-biphenyl]-4-ylcarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide

Cat. No.: B11707978
M. Wt: 488.5 g/mol
InChI Key: RJYZSEWSDZHAHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{(3Z)-3-[([1,1’-biphenyl]-4-ylcarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide is a complex organic compound with a unique structure that combines elements of biphenyl, hydrazone, and indole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(3Z)-3-[([1,1’-biphenyl]-4-ylcarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide typically involves multiple steps. One common approach is the condensation of 1,1’-biphenyl-4-carboxylic acid hydrazide with an appropriate indole derivative under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-80°C to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-{(3Z)-3-[([1,1’-biphenyl]-4-ylcarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

2-{(3Z)-3-[([1,1’-biphenyl]-4-ylcarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-{(3Z)-3-[([1,1’-biphenyl]-4-ylcarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{(3Z)-3-[([1,1’-biphenyl]-4-ylcarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide lies in its combination of biphenyl, hydrazone, and indole moieties. This unique structure imparts specific chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C30H24N4O3

Molecular Weight

488.5 g/mol

IUPAC Name

N-[2-hydroxy-1-[2-(4-methylanilino)-2-oxoethyl]indol-3-yl]imino-4-phenylbenzamide

InChI

InChI=1S/C30H24N4O3/c1-20-11-17-24(18-12-20)31-27(35)19-34-26-10-6-5-9-25(26)28(30(34)37)32-33-29(36)23-15-13-22(14-16-23)21-7-3-2-4-8-21/h2-18,37H,19H2,1H3,(H,31,35)

InChI Key

RJYZSEWSDZHAHW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.